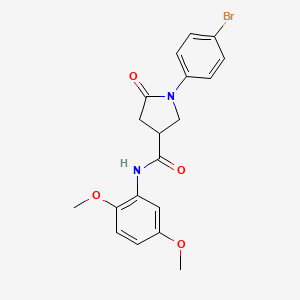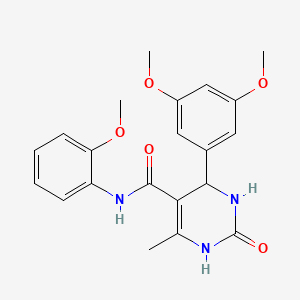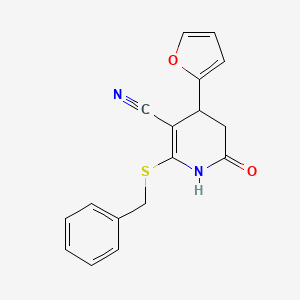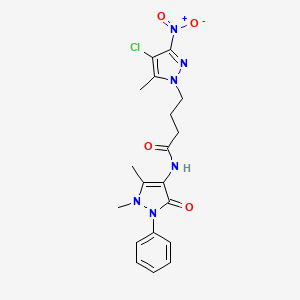
1-(4-bromophenyl)-N-(2,5-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-N-(2,5-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, commonly known as BRD-K85872573, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyrrolidinecarboxamides and has shown promising results in various research studies.
Mechanism of Action
BRD-K85872573 works by inhibiting the activity of HDACs and bromodomains. HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. Bromodomains, on the other hand, are proteins that recognize and bind to acetylated lysine residues on histones, leading to the activation of gene expression. By inhibiting the activity of these enzymes and proteins, BRD-K85872573 can alter gene expression and cellular processes, leading to its potential therapeutic applications.
Biochemical and Physiological Effects
BRD-K85872573 has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to its potential use in cancer therapy. It has also been found to have anti-inflammatory effects, making it a potential treatment option for inflammatory diseases. Additionally, BRD-K85872573 has been found to improve cognitive function in animal models, making it a potential treatment option for neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using BRD-K85872573 in lab experiments is its specificity for HDACs and bromodomains. This specificity allows for the selective inhibition of these enzymes and proteins, leading to more targeted and effective treatments. However, one of the limitations of using BRD-K85872573 is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound before it can be used in clinical settings.
Future Directions
There are several future directions for the research on BRD-K85872573. One potential direction is the development of derivatives of this compound with improved efficacy and safety profiles. Additionally, further studies are needed to determine the potential applications of this compound in the treatment of various diseases, including cancer, neurological disorders, and inflammatory diseases. Finally, more research is needed to understand the mechanism of action of BRD-K85872573 and its effects on cellular processes.
Synthesis Methods
The synthesis of BRD-K85872573 involves a multi-step process that includes the reaction of 4-bromobenzoyl chloride with 2,5-dimethoxyaniline to form 1-(4-bromophenyl)-2,5-dimethoxyaniline. This intermediate is then reacted with pyrrolidine-3-carboxylic acid to form the final product, 1-(4-bromophenyl)-N-(2,5-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide.
Scientific Research Applications
BRD-K85872573 has been extensively studied for its potential applications in drug discovery and development. It has been found to have inhibitory effects on various enzymes and proteins, including histone deacetylases (HDACs) and bromodomains. These enzymes and proteins play a crucial role in various cellular processes, including gene expression and cell proliferation. Therefore, BRD-K85872573 has the potential to be used in the treatment of various diseases, including cancer, neurological disorders, and inflammatory diseases.
properties
IUPAC Name |
1-(4-bromophenyl)-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O4/c1-25-15-7-8-17(26-2)16(10-15)21-19(24)12-9-18(23)22(11-12)14-5-3-13(20)4-6-14/h3-8,10,12H,9,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWHPAOMWMBEKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-chlorophenyl)ethyl]-N'-phenylethanediamide](/img/structure/B5016226.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-[(5-methyl-2-pyrazinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5016228.png)

![ethyl 5-methyl-7-(2-thienyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5016240.png)
![methyl 4-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5016247.png)
![(3S)-1-{[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol](/img/structure/B5016250.png)
![N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B5016253.png)
![3-(2-fluorophenyl)-5-[(2E)-3-(2-furyl)-2-propen-1-yl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5016261.png)

![N~2~-(3-chloro-4-methylphenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5016276.png)
![5-acetyl-4-(2-chlorophenyl)-2-{[2-(2-chlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5016300.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5016321.png)
![3-[3-(dibutylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5016325.png)